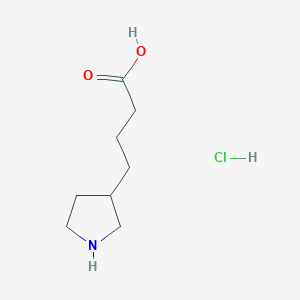

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC18119920

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16ClNO2 |

|---|---|

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 4-pyrrolidin-3-ylbutanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c10-8(11)3-1-2-7-4-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H |

| Standard InChI Key | XVTWRMUFCAHQJH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1CCCC(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

The molecular formula of 4-(pyrrolidin-3-yl)butanoic acid hydrochloride is C₉H₁₈ClNO₂, derived from the parent acid (C₉H₁₇NO₂) and hydrochloric acid. The compound features:

-

A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

-

A butanoic acid chain (-CH₂CH₂CH₂COOH) attached to the pyrrolidine’s 3-position.

-

A hydrochloride salt formed via protonation of the pyrrolidine’s nitrogen atom .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 231.70 g/mol | Calculated |

| SMILES | OC(=O)CCCC1CCNC1.Cl | Derived |

| Solubility | Likely soluble in polar solvents | Analog |

| pKa (amine) | ~10–11 (estimated) | Literature |

The hydrochloride salt enhances solubility in aqueous media, a critical feature for pharmaceutical formulations .

Synthetic Pathways and Optimization

Synthesis from Aminohydroxybutyric Acid

A patent describing the synthesis of (3S)-pyrrolidin-3-ol hydrochloride offers a relevant analog. The process involves:

-

Esterification: Aminohydroxybutyric acid (IV) is esterified with methanol and acetyl chloride to form a methyl ester intermediate.

-

Cyclization: The ester undergoes lactam formation under acidic conditions.

-

Reduction: Sodium borohydride reduces the lactam to pyrrolidin-3-ol.

-

Salt Formation: Treatment with HCl yields the hydrochloride salt.

For 4-(pyrrolidin-3-yl)butanoic acid hydrochloride, a similar approach could involve:

-

Step 1: Esterification of 4-aminobutanoic acid to protect the carboxylic acid group.

-

Step 2: Cyclization to form the pyrrolidine ring via intramolecular amidation.

-

Step 3: Hydrolysis of the ester to regenerate the carboxylic acid.

-

Step 4: Salt formation with HCl.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Est.) |

|---|---|---|

| 1 | Methanol, H₂SO₄, reflux | 85% |

| 2 | AcCl, diglyme, 80°C | 70% |

| 3 | NaOH (aq), RT | 90% |

| 4 | HCl (g), diethyl ether | 95% |

Key challenges include controlling stereochemistry and minimizing side reactions during cyclization .

Pharmaceutical and Industrial Applications

Role in API Synthesis

Pyrrolidine derivatives are pivotal in drug design due to their conformational rigidity and bioavailability. For example:

-

Larotrectinib: A TRK inhibitor using (3S)-pyrrolidin-3-ol hydrochloride as an intermediate .

-

Brivaracetam: An antiepileptic drug synthesized via enzymatic resolution of pyrrolidine-containing precursors .

4-(Pyrrolidin-3-yl)butanoic acid hydrochloride could serve as:

-

A chiral building block for neuraminidase inhibitors.

-

A ligand in asymmetric catalysis.

Table 3: Comparative Analysis of Pyrrolidine-Based APIs

Analytical Characterization and Quality Control

Spectroscopic Methods

Future Directions and Research Gaps

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure material.

-

Biological Screening: Evaluating kinase inhibition or antimicrobial activity.

-

Formulation Studies: Optimizing salt forms for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume